

# Application Note: Analysis of N-Methylmescaline Hydrochloride by HPLC-UV

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Compound of Interest		
Compound Name:	N-Methylmescaline hydrochloride	
Cat. No.:	B1201431	Get Quote

#### Introduction

N-Methylmescaline is a naturally occurring phenethylamine alkaloid found in certain cacti species.[1][2] As a derivative of mescaline, its accurate quantification is crucial for various research and forensic applications.[1][3] This application note details a robust HPLC-UV method for the determination of **N-Methylmescaline hydrochloride** in solution. The method is designed to be selective, linear, accurate, and precise, meeting the standards required for pharmaceutical and analytical laboratories.

#### **Principle**

The method employs a reversed-phase C18 column to separate N-Methylmescaline from potential impurities. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, facilitates the separation. An isocratic elution is used for simplicity and robustness. The separated analyte is detected by a UV detector at a wavelength where N-Methylmescaline exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

## **Experimental Protocols**

- 1. Materials and Reagents
- N-Methylmescaline hydrochloride reference standard (≥99% purity)[1]



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Water (HPLC grade or equivalent, e.g., Milli-Q)
- Formic acid (analytical grade)
- 0.45 µm syringe filters
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
Mobile Phase	20 mM Ammonium acetate in water (pH adjusted to 3.5 with formic acid) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	270 nm
Run Time	10 minutes

- 3. Preparation of Solutions
- Mobile Phase Preparation:



- Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 20 mM solution.
- Adjust the pH of the ammonium acetate solution to 3.5 using formic acid.
- Filter the aqueous phase through a 0.45 μm filter.
- Mix 700 mL of the buffered aqueous phase with 300 mL of acetonitrile.
- Degas the mobile phase before use.
- Standard Stock Solution (1000 μg/mL):
  - Accurately weigh 10 mg of N-Methylmescaline hydrochloride reference standard.
  - Dissolve in 10 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions:
  - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct a calibration curve.
- Sample Preparation:
  - Dissolve the sample containing N-Methylmescaline hydrochloride in the mobile phase to an expected concentration within the calibration range.
  - Filter the sample solution through a 0.45 μm syringe filter prior to injection.[4]

### 4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the 50  $\mu$ g/mL working standard solution five times and evaluate the following parameters:



Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0
Theoretical Plates (N)	N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

## 5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.
- Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After each injection, allow the chromatogram to run for the specified run time.
- 6. Data Analysis and Calculations
- Calibration Curve: Plot the peak area of the N-Methylmescaline hydrochloride standards
  against their corresponding concentrations. Perform a linear regression analysis to obtain
  the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be
  ≥ 0.999.
- Quantification: Determine the concentration of N-Methylmescaline hydrochloride in the samples by interpolating their peak areas from the calibration curve.

## **Data Presentation**

Table 1: System Suitability Results



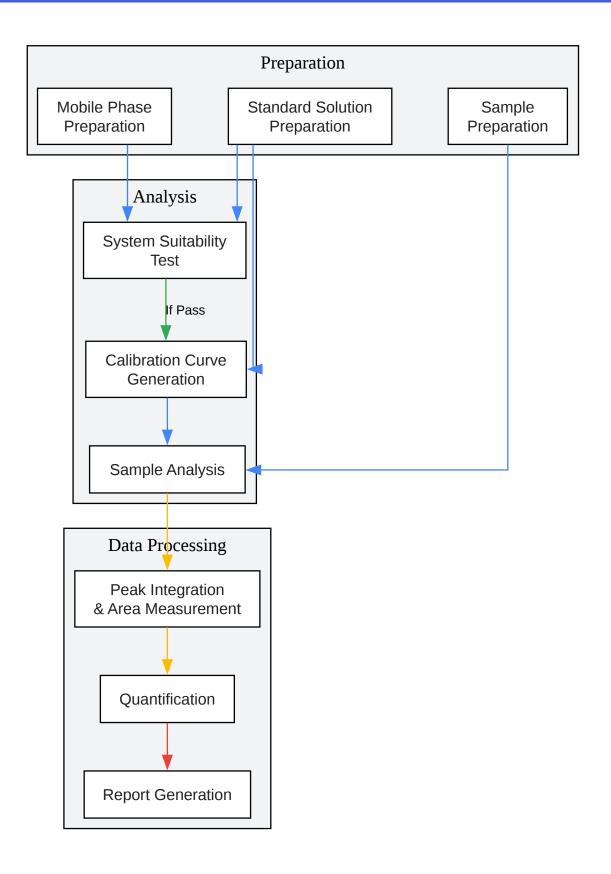
Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	4.21	125432	1.15	5678
2	4.22	125876	1.14	5710
3	4.21	125109	1.16	5654
4	4.23	126011	1.15	5698
5	4.22	125550	1.14	5702
Mean	4.22	125596	1.15	5688
SD	0.008	345.6	0.008	23.5
%RSD	0.19	0.28	0.70	0.41

Table 2: Calibration Curve Data

Concentration (µg/mL)	Peak Area
1	2510
5	12580
10	25230
25	63050
50	125900
100	251500
Linear Regression	y = 2512x + 85
Correlation Coefficient (r²)	0.9998

## **Mandatory Visualization**





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Caption: HPLC analysis workflow for **N-Methylmescaline hydrochloride**.



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